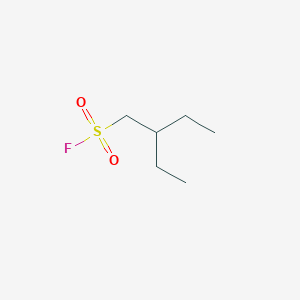
Fluorure de 2-éthylbutane-1-sulfonyle
Vue d'ensemble
Description
Synthesis Analysis
Sulfonyl fluorides can be synthesized by a process known as fluorosulfonation . This process involves the reaction of aryl iodides with DABSO and Selectfluor to provide aryl sulfonyl fluorides . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .
Molecular Structure Analysis
The molecular weight of EBSF is 200.24 g/mol, and its density is 1.25 g/cm3 at 20℃. The chemical structure of EBSF is shown in the source.
Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Physical And Chemical Properties Analysis
EBSF is a white to beige powder with a melting point of 77-80℃. It is soluble in acetone, methanol, and ethanol but is insoluble in water.
Applications De Recherche Scientifique
Dentisterie : Thérapies au fluorure
Fluorure de 2-éthylbutane-1-sulfonyle: est un composé qui peut être utilisé dans le domaine de la dentisterie, en particulier dans les thérapies au fluorure. L'anion fluorure (F-) est utilisé depuis plus d'un siècle dans diverses stratégies thérapeutiques pour prévenir les caries dentaires. L'introduction systémique de fluorure par l'eau, le lait et la fluoruration du sel, ainsi que les comprimés contenant du fluorure, est une pratique courante. Les produits topiques au fluorure comme les dentifrices, les bains de bouche et les vernis fluorés sont également largement utilisés. Le rôle du composé dans la formation d'adduits métal-fluorure, tels que le fluorure d'argent (I)-diammine (SDF), a été reconnu pour son grand succès thérapeutique et a récemment été ajouté à la liste des médicaments essentiels de l'OMS .
Surveillance de la qualité de l'eau
La surveillance des niveaux de fluorure dans l'eau potable est cruciale pour prévenir la fluorose, une affection causée par une consommation excessive de fluorure. This compound peut faire partie du processus de détection et de quantification du fluorure dans l'eau. Assurer des sources d'eau sûres et fournir des capteurs portables et fiables aux communautés sont des étapes essentielles pour contrôler les niveaux de fluorure. L'utilisation de matériaux et de technologies innovants pour le développement de dispositifs de mesure conviviaux et précis est une application importante dans ce domaine .
Imagerie cellulaire
En recherche biomédicale, This compound peut être utilisé dans la conception de sondes pour l'imagerie cellulaire. Ces sondes peuvent identifier avec précision les ions fluorure intracellulaires et générer des images cellulaires vives. Cette application est particulièrement utile pour visualiser la présence et la distribution du fluorure dans les cellules, ce qui peut être crucial pour comprendre divers processus biologiques et états pathologiques .
Mécanisme D'action
Target of Action
2-Ethylbutane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests that they may have good stability and bioavailability .
Result of Action
The specific molecular and cellular effects of 2-Ethylbutane-1-sulfonyl fluoride would depend on the specific targets it interacts with. Given its ability to modify a range of amino acid residues, it could potentially have diverse effects on protein function and cellular processes .
Action Environment
The action of 2-Ethylbutane-1-sulfonyl fluoride, like other sulfonyl fluorides, is likely influenced by various environmental factors. For instance, the pH of the environment could potentially influence the reactivity of the compound. Furthermore, the presence of other molecules could also impact its action, as sulfonyl fluorides are known to engage with nucleophiles under suitable reaction conditions .
Safety and Hazards
Orientations Futures
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Analyse Biochimique
Biochemical Properties
2-Ethylbutane-1-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to form covalent bonds with specific amino acid residues in proteins. This compound interacts primarily with serine, threonine, tyrosine, and lysine residues in enzymes and proteins. The nature of these interactions involves the formation of a stable covalent bond between the sulfonyl fluoride group and the nucleophilic side chains of these amino acids. This reactivity makes 2-Ethylbutane-1-sulfonyl fluoride a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors .
Cellular Effects
2-Ethylbutane-1-sulfonyl fluoride has been shown to influence various cellular processes. It can inhibit enzymes involved in critical cellular pathways, thereby affecting cell signaling, gene expression, and metabolism. For instance, the inhibition of serine proteases by 2-Ethylbutane-1-sulfonyl fluoride can lead to alterations in cell signaling pathways that depend on proteolytic processing. Additionally, this compound can affect gene expression by modifying the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Ethylbutane-1-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in target proteins. This binding typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, tyrosine, and lysine, resulting in the formation of a stable sulfonyl-enzyme complex. This covalent modification can block the enzyme’s catalytic activity and alter its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylbutane-1-sulfonyl fluoride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to aqueous environments can lead to hydrolysis and loss of activity. Studies have shown that the inhibitory effects of 2-Ethylbutane-1-sulfonyl fluoride on enzymes can persist for extended periods, making it a useful tool for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 2-Ethylbutane-1-sulfonyl fluoride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as oxidative stress, organ damage, and apoptosis. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-Ethylbutane-1-sulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions. The compound can be metabolized by phase I and phase II metabolic enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Ethylbutane-1-sulfonyl fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of 2-Ethylbutane-1-sulfonyl fluoride is critical for its effectiveness as an enzyme inhibitor and for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on target enzymes. Understanding the subcellular localization of 2-Ethylbutane-1-sulfonyl fluoride is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
2-ethylbutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJMOAHSHSWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295203 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-07-6 | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonyl fluoride, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


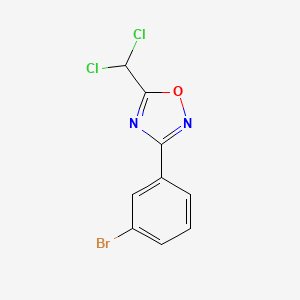
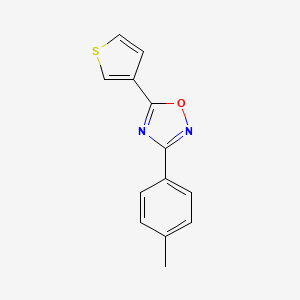
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)



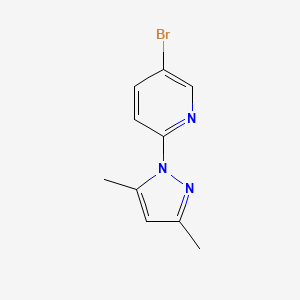

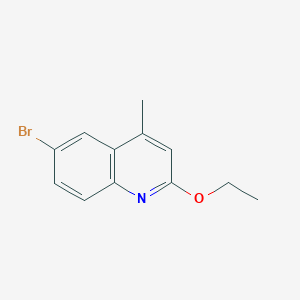


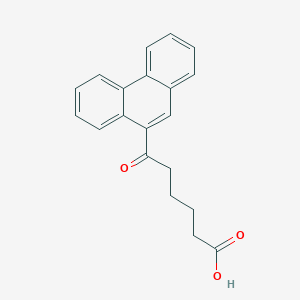

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
